

A Technical Guide on the Chemical and Pharmacological Profile of 2-Hydroxyimipramine

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Compound of Interest

Compound Name: 2-Hydroxyimipramine

Cat. No.: B023145

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Abstract

This document provides a comprehensive technical overview of **2-hydroxyimipramine**, the principal active metabolite of the tricyclic antidepressant, imipramine. It details the compound's chemical structure, physicochemical properties, and key pharmacokinetic parameters. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols for its analysis and exploring its metabolic pathways and pharmacological significance. Particular emphasis is placed on its distinct activity and toxicological profile compared to its parent compound.

Introduction

Imipramine is a foundational tricyclic antidepressant (TCA) that has been extensively used in the management of major depressive disorders.[1] Its therapeutic and side effects are not solely attributable to the parent drug but also to its pharmacologically active metabolites.[2] The primary metabolic pathway for imipramine involves hydroxylation to form **2-hydroxyimipramine** (2-OH-IMI).[1][3] This metabolite is not merely an inactive byproduct; it possesses significant pharmacological activity, including an affinity for the norepinephrine transporter and a distinct, more potent cardiotoxic profile than imipramine.[3][4] Understanding the chemical structure, properties, and biological behavior of **2-hydroxyimipramine** is therefore critical for a complete comprehension of imipramine's overall clinical effects and for the development of safer and more effective antidepressant therapies.

Chemical Structure and Properties

The chemical identity and physicochemical characteristics of **2-Hydroxyimipramine** are fundamental to its behavior in biological systems.

Chemical Identity

2-Hydroxyimipramine is a dibenzazepine derivative, structurally similar to imipramine but with the addition of a hydroxyl group on one of the aromatic rings.^[5]

Table 1: Chemical Identifiers of **2-Hydroxyimipramine**

Identifier	Value
IUPAC Name	5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol ^[3]
Alternate Name	11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b] ^[3] benzazepin-3-ol ^[6] ^[7]
CAS Number	303-70-8 ^[3] ^[8]
Chemical Formula	C ₁₉ H ₂₄ N ₂ O ^[3] ^[6]
SMILES	CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O ^[3] ^[6]

| InChIKey | ROTCPJFWLNDKHU-UHFFFAOYSA-N^[6] |

Physicochemical and Mass Spectrometry Data

The compound's physicochemical properties influence its absorption, distribution, metabolism, and excretion (ADME).

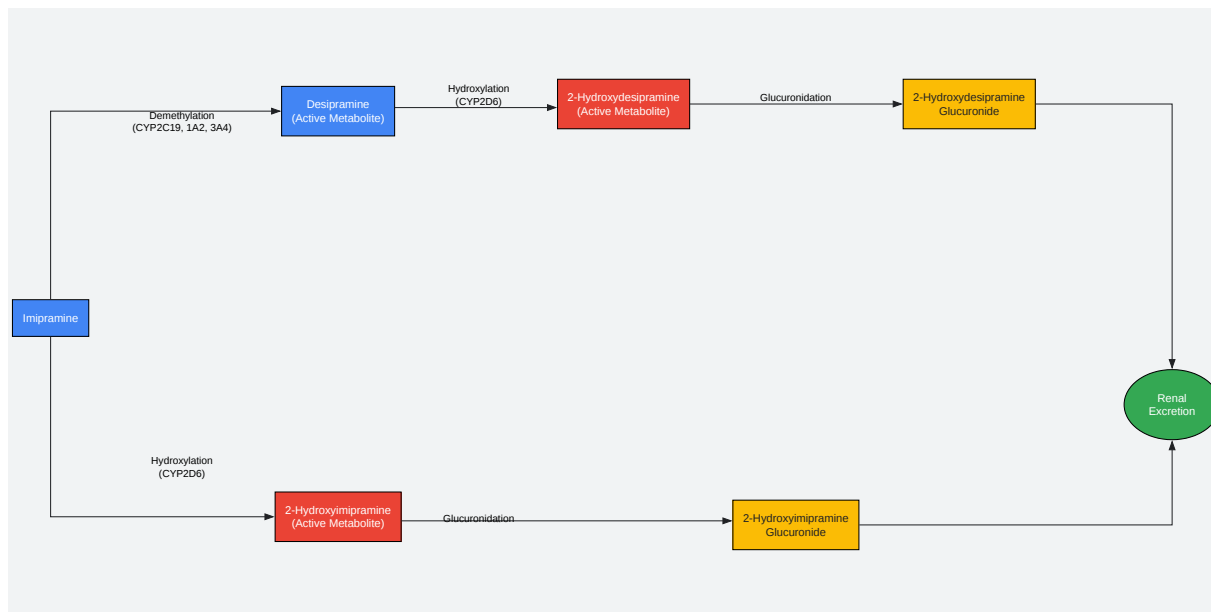
Table 2: Physicochemical and Predicted Mass Spectrometry Data of **2-Hydroxyimipramine**

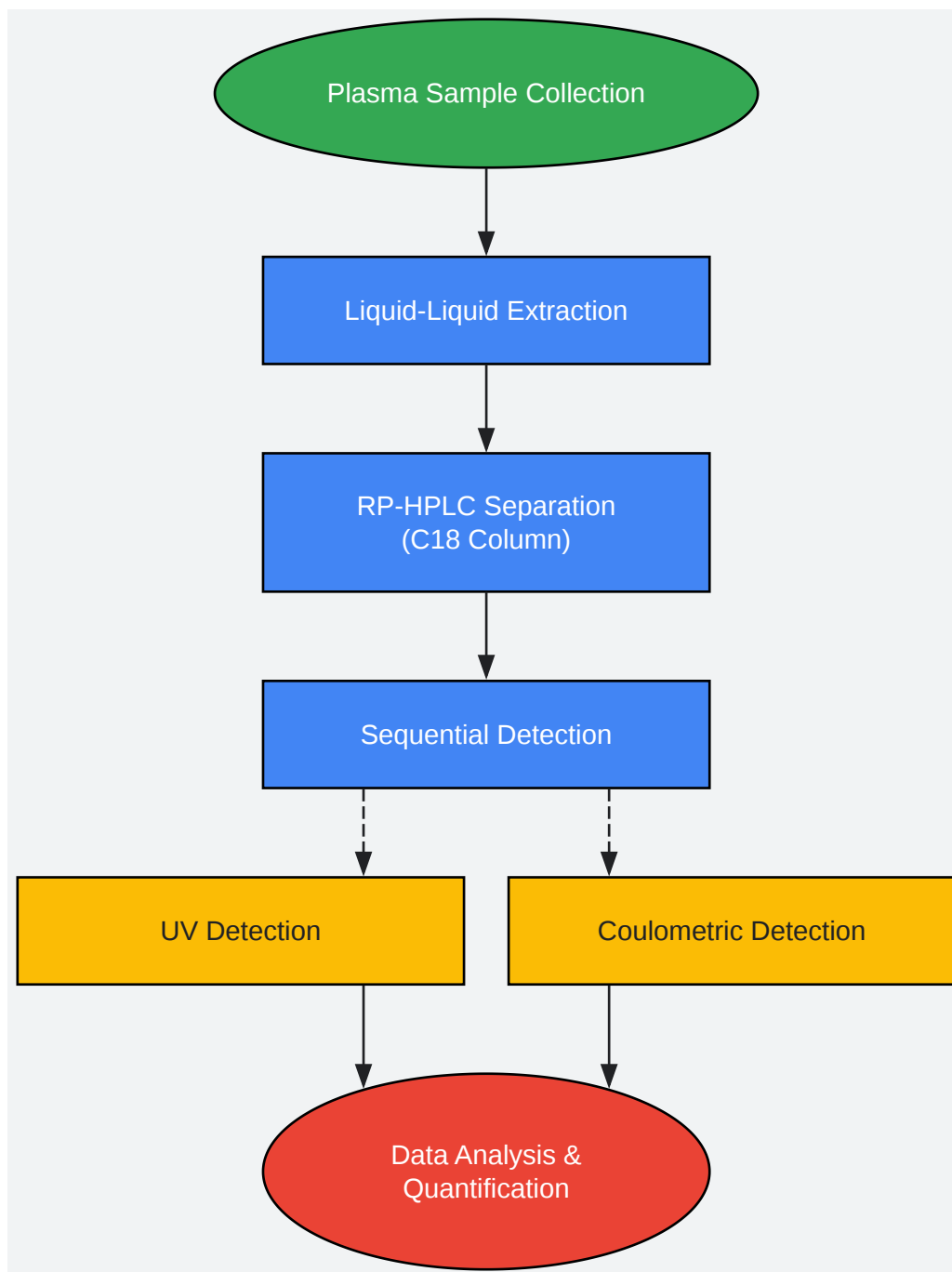
Property	Value
Molecular Weight	296.41 g/mol [3]
Monoisotopic Mass	296.18887 Da[6]
XlogP (Predicted)	4.4[6]
Storage Temperature	Store at < -15°C[3]
Predicted CCS ([M+H] ⁺ , Å ²)	169.6[6]
Predicted CCS ([M+Na] ⁺ , Å ²)	175.1[6]

| Predicted CCS ([M-H]⁻, Å²) | 174.6[6] |

Metabolism and Pharmacokinetics

Imipramine undergoes extensive hepatic metabolism, primarily through two major pathways: N-demethylation to desipramine and aromatic hydroxylation to **2-hydroxyimipramine**. [1][9] The hydroxylation is mainly catalyzed by the cytochrome P450 enzyme CYP2D6. [9][10] **2-Hydroxyimipramine** is subsequently conjugated with glucuronic acid to form **2-hydroxyimipramine glucuronide**, which facilitates its renal excretion. [9][11]





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